3,6-二甲基吡嗪-2,5-二羧酸

描述

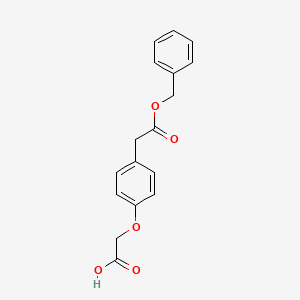

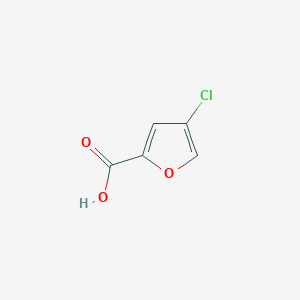

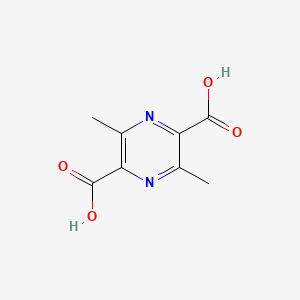

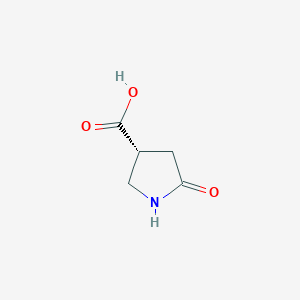

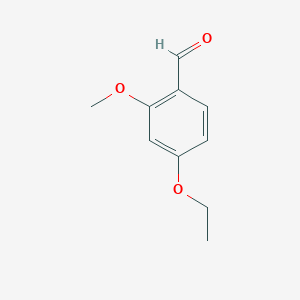

3,6-Dimethylpyrazine-2,5-dicarboxylic acid is a chemical compound with the molecular formula C8H8N2O4 . It is a derivative of pyrazine, which is a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid involves the regioselective oxidation of 2,3,5,6,-tetramethyl pyrazine by selenium dioxide and silver nitrate . This process results in high yields of the compound .Molecular Structure Analysis

The crystal structure of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid, reported for the first time, consists of a unique infinite three-dimensional lattice of hydrogen-bonded acid and water molecules .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid is the regioselective oxidation of 2,3,5,6,-tetramethyl pyrazine . This reaction is facilitated by selenium dioxide and silver nitrate .科学研究应用

Supramolecular Chemistry and Crystal Engineering

The synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate involves regioselective oxidation of 2,3,5,6-tetramethylpyrazine, resulting in high yields . Its crystal structure, reported for the first time, reveals unique infinite three-dimensional hydrogen bonding networks. These hydrogen bonds play a crucial role in crystal engineering, where they serve as key recognition elements between molecules. Researchers are actively exploring its applications in designing novel crystal structures and functional materials .

Organogelators and Intergrowth Behavior

Researchers have synthesized a series of novel low-molecular-weight organic gelators by reacting 3,6-dimethylpyrazine-2,5-dicarboxylic acid with various alkoxy-substituted anilines. These compounds exhibit intriguing thermally induced mesophases, making them promising candidates for organogelation applications .

Catalysis in Constrained Microenvironments

Supramolecular assemblies involving 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate can create constrained microenvironments. These confined spaces influence catalytic reactions, leading to enhanced selectivity and reactivity. Researchers are investigating its potential as a catalyst in such environments .

Enantioselective Reactions in Chiral Host Lattices

The unique crystal structure of this compound provides a chiral host lattice. Within this framework, enantioselective reactions can occur, allowing for the separation of enantiomers. Scientists are exploring its use in asymmetric synthesis and chiral recognition .

Stereospecific Topochemical Reactions

When molecules align in the crystal lattice, they can undergo topochemical reactions. 3,6-Dimethylpyrazine-2,5-dicarboxylic acid hydrate participates in such reactions, leading to the formation of new products. These transformations occur within the solid state and have applications in materials science and drug discovery .

Hydrogen Bonding Applications

Given its unique hydrogen bonding network, further studies are underway to explore applications beyond crystal engineering. Researchers are investigating its potential in areas such as molecular recognition, drug delivery, and supramolecular materials .

安全和危害

The safety data sheet for a similar compound, 2,5-Dimethylpyrazine, indicates that it is a combustible liquid that is harmful if swallowed. It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and not to get it in eyes, on skin, or on clothing .

未来方向

The unique infinite three-dimensional lattice of hydrogen-bonded acid and water molecules in the crystal structure of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid suggests potential applications in the field of crystal engineering . Further studies on its hydrogen bonding applications are currently being pursued .

作用机制

Target of Action

It is known that this compound forms a unique infinite three-dimensional lattice of hydrogen-bonded acid and water molecules . This suggests that it may interact with biological targets that have a strong affinity for hydrogen bonding.

Mode of Action

It is known that the compound forms a unique three-dimensional lattice structure through hydrogen bonding . This suggests that it may interact with its targets through hydrogen bonding, leading to changes in the target’s structure or function.

Biochemical Pathways

Given its structure and hydrogen bonding capabilities, it may potentially influence pathways that involve hydrogen bond-dependent interactions .

Pharmacokinetics

Its solubility and stability in various organic solvents suggest that it may have good bioavailability .

Result of Action

Its ability to form a unique three-dimensional lattice structure suggests that it may have significant effects on the structure and function of its targets .

Action Environment

The action of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid can be influenced by environmental factors such as temperature, fluorinion, and shear stress . These factors can affect the compound’s ability to form gels and its thermotropic behavior .

属性

IUPAC Name |

3,6-dimethylpyrazine-2,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-3-5(7(11)12)10-4(2)6(9-3)8(13)14/h1-2H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVHHZKDJQVMCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C(=O)O)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B3136918.png)

![Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B3136976.png)